2-Cyano-3-(3-pyridinyl)acrylic acid
CAS No.: 103029-74-9
Cat. No.: VC3717956
Molecular Formula: C9H6N2O2
Molecular Weight: 174.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103029-74-9 |
|---|---|
| Molecular Formula | C9H6N2O2 |
| Molecular Weight | 174.16 g/mol |
| IUPAC Name | (E)-2-cyano-3-pyridin-3-ylprop-2-enoic acid |
| Standard InChI | InChI=1S/C9H6N2O2/c10-5-8(9(12)13)4-7-2-1-3-11-6-7/h1-4,6H,(H,12,13)/b8-4+ |
| Standard InChI Key | SJDCYAGLGBTHKD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C=C(C#N)C(=O)O |
| Canonical SMILES | C1=CC(=CN=C1)C=C(C#N)C(=O)O |
Introduction
Chemical Identity and Structure
Molecular Information
2-Cyano-3-(3-pyridinyl)acrylic acid belongs to the broader class of acrylic acids, characterized by its cyano group and pyridinyl moiety. These structural elements contribute to its chemical reactivity and potential applications in organic synthesis and biological systems.
Table 1: Basic Chemical Information of 2-Cyano-3-(3-pyridinyl)acrylic acid
| Parameter | Value |
|---|---|
| CAS Registry Number | 103029-74-9 |
| Molecular Formula | C9H6N2O2 |
| Average Molecular Weight | 174.159 g/mol |
| Monoisotopic Mass | 174.042927 |
| ChemSpider ID | 2044402 |
| MDL Number | MFCD09998321 |
The molecular structure contains several key functional groups that define its chemical behavior: a carboxylic acid group, a carbon-carbon double bond (characteristic of acrylic acids), a cyano (nitrile) group, and a pyridinyl ring system .
Alternative Nomenclature
The compound is known by several systematic names across different chemical nomenclature systems, reflecting its structure from various perspectives:
Table 2: Alternative Names for 2-Cyano-3-(3-pyridinyl)acrylic acid
| Nomenclature System | Name |
|---|---|
| IUPAC Name | 2-Cyano-3-(3-pyridinyl)acrylic acid |
| Alternative IUPAC | 2-cyano-3-(pyridin-3-yl)acrylic acid |
| Index Name | 2-Propenoic acid, 2-cyano-3-(3-pyridinyl)- |
| Alternative Systematic | 2-CYANO-3-(PYRIDIN-3-YL)PROP-2-ENOIC ACID |
| German IUPAC | 2-Cyan-3-(3-pyridinyl)acrylsäure |
| French IUPAC | Acide 2-cyano-3-(3-pyridinyl)acrylique |
This diversity in nomenclature reflects the compound's complex structure and the various systematic approaches to naming organic compounds .
Physical and Chemical Properties
Structural Characteristics
The compound features a carbon-carbon double bond with potential stereochemistry, specifically noted as having double-bond stereo configurations. The presence of the conjugated system consisting of the carbon-carbon double bond, cyano group, and carboxylic acid functionality creates a highly electron-deficient center that influences its reactivity patterns .
Chemical Reactivity
The electrophilic nature of the β-carbon in this compound makes it susceptible to nucleophilic addition reactions. The presence of the cyano group, an electron-withdrawing substituent, enhances the electrophilicity of the double bond. The pyridinyl moiety, with its nitrogen atom, can participate in hydrogen bonding and potentially coordinate with metals, adding further dimensions to its chemical behavior.
| Category | Information |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H315; H319; H335 (Skin irritation; Eye irritation; May cause respiratory irritation) |
| Precautionary Statements | P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501 |
| Storage Recommendation | Store long-term in a cool, dry place |
| Transport Classification | Not classified as hazardous material for transportation (DOT/IATA) |
These safety classifications indicate that while the compound poses some health hazards, they are relatively moderate compared to more dangerous substances .
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